Product packaging for Methyl (3R)-3-methyl-4-oxopentanoate(Cat. No.:CAS No. 124686-28-8)

Methyl (3R)-3-methyl-4-oxopentanoate

Cat. No.: B049334
CAS No.: 124686-28-8
M. Wt: 144.17 g/mol
InChI Key: DPWCQWVJGUAQCY-RXMQYKEDSA-N
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Description

Methyl (3R)-3-methyl-4-oxopentanoate is a chiral β-ketoester of significant value in synthetic organic chemistry, serving as a versatile and stereodefined building block. Its structure incorporates both a ketone and an ester carbonyl, separated by a chiral center at the C3 position, which directs asymmetric transformations. This compound is primarily employed in the synthesis of complex, enantiomerically pure molecules, particularly as a precursor for chiral 3-methyl-4-oxo pentanoic acid derivatives. Its research applications are prominent in the development of pharmaceuticals and natural products, where it acts as a key intermediate for introducing stereochemical complexity. The mechanism of action for its utility lies in its ability to undergo highly diastereoselective reactions, such as Michael additions, aldol condensations, and reductive aminations, where the pre-existing (R)-configured stereocenter influences the formation of new chiral centers. This makes it an indispensable tool for medicinal chemists exploring structure-activity relationships (SAR) and for methodologies aimed at streamlining the asymmetric synthesis of target compounds with high enantiomeric excess.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B049334 Methyl (3R)-3-methyl-4-oxopentanoate CAS No. 124686-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124686-28-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (3R)-3-methyl-4-oxopentanoate

InChI

InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3/t5-/m1/s1

InChI Key

DPWCQWVJGUAQCY-RXMQYKEDSA-N

SMILES

CC(CC(=O)OC)C(=O)C

Isomeric SMILES

C[C@H](CC(=O)OC)C(=O)C

Canonical SMILES

CC(CC(=O)OC)C(=O)C

Synonyms

Pentanoic acid, 3-methyl-4-oxo-, methyl ester, (R)- (9CI)

Origin of Product

United States

Advanced Synthetic Strategies for Methyl 3r 3 Methyl 4 Oxopentanoate

Diastereoselective and Enantioselective Synthesis Approaches

The creation of the specific stereochemistry in methyl (3R)-3-methyl-4-oxopentanoate and its analogs relies on methods that can differentiate between enantiomers or diastereomers, or that can create a new chiral center with a high degree of selectivity.

Enzymatic Bioreduction Methodologies

Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to its high selectivity, mild reaction conditions, and environmental compatibility. Enzymes, particularly reductases, are adept at producing chiral molecules with high enantiomeric excess.

Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective biocatalyst for the asymmetric reduction of prochiral ketones. acgpubs.org The reduction of β-keto esters, such as methyl 3-oxopentanoate, is a well-established method to produce chiral β-hydroxy esters, which are valuable precursors. researchgate.netdoaj.orgresearchgate.net This biotransformation is carried out by oxidoreductase enzymes within the yeast cells, which often exhibit high enantioselectivity. researchgate.netacs.orgnih.gov

The stereochemical outcome of these reductions can be influenced by the substrate structure and reaction conditions. While baker's yeast is a convenient whole-cell biocatalyst, it contains multiple reductase enzymes with differing stereoselectivities, which can sometimes lead to mixtures of stereoisomeric products. acs.orgnih.gov To address this, genetic engineering techniques have been employed to create modified yeast strains that either overexpress a specific reductase or lack others, thereby enhancing the stereoselectivity of the reduction for certain β-keto esters. acs.orgnih.gov

Table 1: Examples of Yeast-Mediated Reduction of β-Keto Esters

SubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
Ethyl acetoacetate(S)-ethyl 3-hydroxybutanoate>90% acgpubs.org
Aromatic β-keto estersCorresponding aromatic β-hydroxy estersNot specified researchgate.netdoaj.org
2-Acetyl-3-methyl sulfolaneCorresponding alcohol>98% mdpi.comresearchgate.net

Note: This table provides representative examples and the outcomes can vary based on specific reaction conditions and yeast strains used.

Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family of flavoproteins, are highly effective biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds in α,β-unsaturated compounds. nih.govnih.gov This capability is particularly relevant for the synthesis of chiral compounds from α,β-unsaturated γ-keto esters. These enzymes utilize a nicotinamide (B372718) cofactor and exhibit broad substrate scope, accepting α,β-unsaturated aldehydes, ketones, nitroalkenes, and carboxylic acid derivatives. researchgate.net

The stereoselectivity of ene-reductases can be controlled by the choice of the enzyme, as different homologues can produce opposite enantiomers of the product. researchgate.net This enzyme-based stereocontrol is a significant advantage in asymmetric synthesis. researchgate.net Co-expression of ene-reductases with cofactor-regenerating enzymes in a host organism can overcome the need for external cofactor addition, making the process more efficient and scalable. nih.gov

Table 2: Substrate Classes for Ene-Reductase Catalyzed Reductions

Substrate ClassProductStereoselectivityReference
α,β-Unsaturated carboxaldehydesSaturated aldehydesHigh nih.gov
α,β-EnonesSaturated ketonesHigh nih.gov
Conjugated nitroalkenesSaturated nitroalkanesHigh nih.gov
α,β-Unsaturated nitrilesOptically active nitrilesup to 99% ee researchgate.net

Note: The specific enantiomeric excess and yield depend on the enzyme and substrate combination.

Catalytic Asymmetric Transformations

Transition metal catalysis with chiral ligands provides a powerful and versatile platform for a wide range of asymmetric transformations, offering high efficiency and enantioselectivity.

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones and esters. Chiral ruthenium(II) complexes, particularly those with atropisomeric diphosphine ligands like BINAP, are exemplary catalysts for the hydrogenation of β-keto esters to their corresponding β-hydroxy esters with high enantioselectivity. nih.govresearchgate.netresearchgate.netharvard.edu

A particularly elegant application of this methodology is the dynamic kinetic resolution (DKR) of α-substituted β-keto esters. In DKR, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. harvard.edu This is achieved by combining a rapid racemization of the starting material with a highly enantioselective hydrogenation. researchgate.netunc.edu Ru(II)-catalyzed DKR of β-keto esters allows for the synthesis of two contiguous stereocenters with high diastereoselectivity and enantioselectivity. mdpi.com

Table 3: Ru(II)-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

Catalyst SystemSubstrate TypeProductStereoselectivityReference
RuX₂(binap) (X = Cl, Br, I)β-keto estersβ-hydroxy estersHigh ee nih.gov
Ru-(S)-SunPhosγ-heteroatom substituted β-keto estersγ-heteroatom substituted β-hydroxy estersup to 99.1% ee researchgate.net
(R,R)-Teth-TsDPEN-Ru(II)α-alkyl-β-ketoaldehydesanti-2-benzyl-1-phenylpropane-1,3-diols>99% ee mdpi.com

Note: Stereoselectivity is highly dependent on the specific ligand, substrate, and reaction conditions.

The asymmetric Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that is instrumental in the synthesis of a wide variety of chiral molecules. beilstein-journals.org This strategy can be employed to construct the carbon skeleton of β-substituted δ-oxopentanoates with high stereocontrol. The reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.org

Organocatalysis has emerged as a powerful approach for asymmetric Michael additions. Chiral primary and secondary amines can activate α,β-unsaturated aldehydes or ketones through the formation of chiral iminium ions or enamines, respectively, facilitating the enantioselective addition of nucleophiles. nih.govresearchgate.net For instance, the addition of dicarbonyl compounds to α,β-unsaturated aldehydes catalyzed by chiral triazolium salts can lead to the formation of 3,4-dihydro-α-pyrones in good yields and excellent enantiomeric excesses. nih.gov Similarly, bifunctional catalysts, such as those incorporating a thiourea (B124793) or squaramide moiety, can activate both the nucleophile and the electrophile to promote highly enantioselective Michael additions. beilstein-journals.org

Table 4: Asymmetric Michael Addition Strategies

Catalyst TypeReactionProductStereoselectivityReference
Chiral Primary Amines (Dienamine catalysis)Vinylogous Michael addition of cyclic enones to nitroalkenesγ,δ-disubstituted vinylogous Michael adductsHigh diastereo- and enantioselectivity nih.gov
(S)-Diphenylprolinol silyl (B83357) etherMichael addition of acetaldehyde (B116499) to nitroolefinsγ-nitro aldehydesExcellent ee mdpi.com
Bifunctional squaramideMichael addition of cyclopentane-1,2-dione to alkylidene oxindoleMichael adductsHigh enantioselectivity beilstein-journals.org

Note: The efficiency and selectivity of the reaction are influenced by the catalyst, substrates, and reaction conditions.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods offer a powerful alternative for accessing enantiomerically pure compounds by combining the efficiency of chemical synthesis with the high selectivity of biocatalysts. For this compound, the most common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of methyl 3-methyl-4-oxopentanoate. researchgate.netblucher.com.br

In a typical enzymatic kinetic resolution, a racemic substrate is subjected to an enzyme, often a lipase (B570770) or an esterase, that selectively catalyzes the reaction of one enantiomer over the other. nih.govmdpi.com For instance, a lipase can selectively hydrolyze the (3S)-enantiomer of the methyl ester, leaving the desired (3R)-enantiomer unreacted. The unreacted (3R)-ester can then be separated from the hydrolyzed (3S)-acid.

Table 2: Enzyme Performance in Kinetic Resolution of β-Ketoesters

Enzyme Reaction Type Enantiomeric Excess (ee) Conversion Reference
Candida antarctica Lipase B (CALB) Transesterification >99% ~50% nih.gov
Porcine Pancreas Lipase (PPL) Hydrolysis Modest Variable researchgate.net
Candida rugosa Lipase Transesterification High ~50% mdpi.com

Optimization of Reaction Conditions for Stereochemical Control

Achieving high stereochemical control is highly dependent on the careful optimization of reaction conditions. researchgate.netresearchgate.net Factors such as solvent, temperature, catalyst loading, and the nature of reagents can have a profound impact on the enantiomeric or diastereomeric excess of the product. murraystate.eduuctm.edu

In asymmetric alkylations using chiral auxiliaries, the choice of solvent can influence the geometry and aggregation state of the metal enolate, thereby affecting the facial selectivity of the alkylation. Non-polar solvents often provide better stereochemical outcomes. Temperature is also a critical parameter; reactions are typically run at low temperatures (e.g., -78 °C) to enhance selectivity by minimizing competing, non-selective reaction pathways.

For chemoenzymatic resolutions, reaction parameters are optimized to maximize enzyme activity and selectivity. mdpi.com

Solvent: The choice of an organic solvent is crucial. It must maintain the enzyme's stability and activity while solubilizing the substrate. Toluene and hexane (B92381) are common choices. mdpi.com

Acyl Donor: In transesterification reactions, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and enantioselectivity. mdpi.com

Temperature: Each enzyme has an optimal temperature range for activity and stability.

pH: For hydrolysis reactions in aqueous media, maintaining the optimal pH for the enzyme is essential.

The goal of optimization is to find a balance that provides the highest possible stereoselectivity in the shortest reaction time with the highest possible yield. murraystate.edu

Mechanistic Investigations into the Reactivity of Methyl 3r 3 Methyl 4 Oxopentanoate

Enolate Chemistry and Nucleophilic Reactivity at the β-Keto System

The presence of a ketone carbonyl group β to the ester carbonyl significantly increases the acidity of the α-protons at the C2 and C3 positions. Deprotonation at these sites by a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a soft nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.

Due to steric hindrance from the methyl group at the C3 position, deprotonation is more likely to occur at the C2 methylene (B1212753) group, leading to the formation of the kinetic enolate. However, under thermodynamic conditions (e.g., using a weaker base and higher temperatures), the more substituted enolate at C3 could potentially be formed. These enolates are key intermediates in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The nucleophilic character of the enolate is predominantly expressed at the α-carbon, allowing for the formation of new C-C bonds.

Carbonyl Reactivity and Functional Group Interconversions

The ketone and ester carbonyl groups in Methyl (3R)-3-methyl-4-oxopentanoate are both electrophilic centers, susceptible to attack by nucleophiles. The ketone carbonyl at C4 is generally more reactive towards nucleophiles than the ester carbonyl. This difference in reactivity allows for selective transformations.

Typical reactions at the ketone carbonyl include:

Nucleophilic Addition: Grignard reagents and organolithium compounds add to the ketone to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Ketalization: Protection of the ketone as a ketal (e.g., using a diol in the presence of an acid catalyst) allows for subsequent reactions to be carried out on the less reactive ester group.

Functional group interconversions can also be achieved, for instance, by converting the ketone into an oxime or a hydrazone through condensation with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively.

Ester Moiety Transformations: Alkylation, Cyclization, and Nucleophilic Substitution Reactions

The ester group of this compound can undergo a range of transformations. While less electrophilic than the ketone, the ester carbonyl can react with strong nucleophiles.

Saponification: Hydrolysis of the ester with a base (e.g., NaOH) followed by acidification yields the corresponding β-keto acid, 3-methyl-4-oxopentanoic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

Amidation: Amines can react with the ester, typically at elevated temperatures, to form the corresponding amide.

Intramolecular Cyclization: In the presence of a strong base, the enolate can undergo intramolecular cyclization reactions. For instance, a Dieckmann-type condensation could potentially be employed if the molecule is suitably functionalized, leading to the formation of cyclic β-keto esters.

Alkylation of the ester enolate is a common strategy for introducing substituents at the α-position.

Redox Reactions: Reductive Pathways to Chiral Alcohols and Hydroxy Esters

The ketone carbonyl of this compound can be selectively reduced in the presence of the ester group using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reduction leads to the formation of a chiral hydroxy ester, Methyl (3R)-3-methyl-4-hydroxypentanoate. Due to the pre-existing stereocenter at the C3 position, this reduction can proceed with diastereoselectivity, leading to the preferential formation of one of the two possible diastereomeric alcohols (syn or anti).

The stereochemical outcome of the reduction is influenced by the steric and electronic environment of the carbonyl group, as dictated by the adjacent chiral center. The use of more sterically demanding reducing agents or chiral catalysts can enhance this diastereoselectivity.

Reductant Expected Major Diastereomer Rationale
NaBH₄Felkin-Anh model predicts attack from the less hindered face
L-Selectride®Attack from the more hindered face due to the bulky nature of the reagent

This table represents expected outcomes based on general principles of diastereoselective reductions and may not reflect experimentally verified results for this specific compound.

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functionalities, yielding a diol.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Aromatic Amines)

The ketone carbonyl of this compound can undergo condensation reactions with primary amines, including aromatic amines, to form imines (Schiff bases). This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. The reaction is often catalyzed by acid.

Furthermore, β-keto esters are well-known precursors for the synthesis of various heterocyclic compounds. For example, condensation with hydrazine derivatives can lead to the formation of pyrazolones, while reaction with amidines can yield pyrimidines. The specific outcome of these condensation-cyclization reactions depends on the reaction conditions and the nature of the nitrogen-containing nucleophile.

Stereochemical Control Elements in Reaction Mechanisms

The (R)-stereocenter at the C3 position is a key element of stereochemical control in reactions of this compound. This chiral center can influence the stereochemical outcome of reactions at adjacent prochiral centers through substrate-controlled diastereoselection.

For instance, in the reduction of the C4 ketone, the approach of the hydride reagent is directed by the steric bulk of the substituents at the C3 stereocenter, leading to the preferential formation of one diastereomeric alcohol. Similarly, in enolate alkylation reactions at the C2 position, the existing stereocenter can direct the approach of the electrophile, resulting in a diastereoselective synthesis of a new stereocenter. The degree of diastereoselectivity is dependent on the nature of the reactants, the solvent, and the reaction temperature. This inherent chirality makes this compound a valuable chiral building block in asymmetric synthesis.

Role of Methyl 3r 3 Methyl 4 Oxopentanoate As a Chiral Building Block in Advanced Organic Synthesis

Construction of Biologically Active Molecules

The β-ketoester motif is a cornerstone in the synthesis of natural products, pharmaceuticals, and other biologically relevant molecules. Chiral β-ketoesters, such as Methyl (3R)-3-methyl-4-oxopentanoate, are particularly sought after as they allow for the introduction of specific stereochemistry, which is often crucial for biological activity.

Synthesis of Pharmaceutical Intermediates

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not extensively documented in readily available literature, related β-ketoesters are widely employed as intermediates in the pharmaceutical industry. chemimpex.commedchemexpress.com For instance, β-ketoesters are key precursors for a variety of pharmaceutical intermediates. researchgate.net The racemic form of the compound, methyl 4-methyl-3-oxopentanoate, has been investigated for its biological properties, showing it can inhibit the production of reactive oxygen species and tumor cell proliferation in vitro. biosynth.com This suggests the potential of its chiral derivatives as scaffolds in medicinal chemistry. The related compound, Methyl 4-methyl-3-oxopentanoate, serves as a starting material for 3-Hydroxy-4-methylpentanoic Acid, a compound isolated from tobacco leaves. pharmaffiliates.com

Precursors for Diverse Heterocyclic Compounds

β-Dicarbonyl compounds are well-established starting materials for synthesizing a wide array of heterocyclic compounds. allresearchjournal.com For example, the reaction of a β-ketoester like ethylacetoacetate with aromatic aldehydes and hydroxylamine (B1172632) hydrochloride can yield 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones, demonstrating a common strategy for forming five-membered heterocycles. researchgate.net The functional groups in this compound make it a suitable substrate for similar condensation reactions with dinucleophiles to produce a variety of chiral heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent structures in many biologically active compounds.

Building Blocks for Complex Natural Product Analogs (e.g., Sperabillins)

There is no specific information in the provided search results directly linking this compound to the synthesis of Sperabillins. However, the structural motifs present in this chiral building block are relevant to the synthesis of complex natural products. Its ability to introduce a specific stereocenter and its versatile functional groups for further elaboration are key features required for the total synthesis of intricate natural molecules.

Application in Pheromone Synthesis and Chiral Insect Semiochemicals (e.g., (+)-Sitophilure, 4-Methyl-3-heptanol Stereoisomers)

One of the most significant applications of chiral building blocks is in the synthesis of insect pheromones, where stereochemistry is paramount to biological activity.

The stereoisomers of 4-Methyl-3-heptanol are critical semiochemicals, acting as aggregation pheromones for various bark beetles and as trail pheromones for ants. nih.govresearchgate.net The specific stereoisomer often determines its function, being an attractant for one species while being inactive or even inhibitory for another. nih.gov For example, (3S,4S)-4-methyl-3-heptanol is the main component of the aggregation pheromone for the almond bark beetle, Scolytus amygdali. In field tests, this specific isomer, in combination with a synergist, was attractive to the beetles, whereas the (3R,4S) and (3R,4R) isomers were found to be inhibitory. nih.gov

The synthesis of all four stereoisomers of 4-methyl-3-heptanol has been achieved through various stereoselective routes. researchgate.net A key strategy involves the preparation of enantiomerically pure (R)- and (S)-4-methyl-3-heptanone, which can then be stereoselectively reduced to the corresponding alcohol stereoisomers. nih.govresearchgate.net This underscores the importance of chiral precursors that can establish the stereocenter at the C4 position, analogous to the C3 position in this compound.

CompoundStereoisomerBiological Role/Activity
4-Methyl-3-heptanol(3S,4S)Aggregation pheromone of Scolytus amygdali (attractant) nih.gov
4-Methyl-3-heptanol(3R,4S)Inhibitory for Scolytus amygdali nih.gov
4-Methyl-3-heptanol(3R,4R)Inhibitory for Scolytus amygdali nih.gov
4-Methyl-3-hexanol(3R,4S)Pheromone of the ant Tetramorium impurum mdpi.com
(S)-4-Methyl-3-hexanone(S)Alarm pheromone of the ant Manica mutica mdpi.com

Access to Optically Active Lactones and Other Cyclic Structures

Optically active lactones are important structural motifs found in numerous natural products and possess significant biological and organoleptic properties. Chiral β-ketoesters are valuable precursors for the synthesis of such cyclic structures.

Through stereoselective reduction of the ketone functionality, this compound can be converted into the corresponding chiral β-hydroxy ester. This intermediate can then undergo intramolecular cyclization (lactonization) to form a chiral six-membered ring, a δ-lactone. The stereochemistry at the C3 position of the starting material directly influences the stereochemical outcome of the final lactone product, making it a powerful tool for controlling the chirality of these cyclic systems.

Contributions to Advanced Organic Synthesis Methodologies

The utility of this compound extends beyond its use as a simple starting material; it contributes to the advancement of organic synthesis methodologies. Its primary contribution is serving as a versatile chiral synthon that provides a reliable method for installing a specific stereocenter into a target molecule.

The field of asymmetric synthesis heavily relies on such chiral building blocks. acs.orgorganic-chemistry.org The bifunctional nature of β-ketoesters allows for a diverse range of transformations, including stereoselective reductions, alkylations at the α-position, and condensations to form new ring systems. allresearchjournal.comacs.org The development and application of compounds like this compound are integral to modern synthetic strategies that aim to construct complex chiral molecules efficiently and with high stereochemical purity. The use of such compounds is central to organocatalysis and biocatalysis, where enzymes or small organic molecules are used to perform highly stereoselective transformations on substrates like β-ketoesters. researchgate.netacs.org

Design and Synthesis of Constrained Peptide Units

The introduction of conformational constraints can be achieved through various strategies, including cyclization and the incorporation of rigid spacers or turn-inducing elements. nih.gov Peptidomimetics are compounds designed to mimic the essential features of a natural peptide, often with improved pharmacological properties. acs.org The design of these mimetics frequently involves the use of chiral building blocks to replicate the three-dimensional structure of a peptide's active conformation. nih.gov

Chiral β-keto esters and related β-dicarbonyl compounds are versatile intermediates in organic synthesis. They can be elaborated into a variety of structures, including β-amino acids, which are known to be valuable components of peptidomimetics. acs.orgrsc.org The stereocenter in a molecule like this compound can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure peptide modifications.

One potential application of a chiral synthon like this compound is in the synthesis of β-turn mimetics. β-turns are common secondary structures in proteins and peptides that play crucial roles in molecular recognition. nih.govnih.gov The synthesis of small molecules that can mimic the conformation of a β-turn is a significant area of research in the development of new therapeutics. nih.govgoogle.com The carbon backbone of this compound could potentially be modified and incorporated into a cyclic or acyclic structure that mimics the geometry of a β-turn.

The design of such mimetics often involves computational modeling to predict the low-energy conformations of the target molecule. nih.gov These in silico studies can guide the selection of appropriate chiral building blocks and synthetic routes to achieve the desired three-dimensional structure. The stereochemistry of the building block is critical in ensuring that the final peptidomimetic adopts the correct conformation for biological activity.

The synthesis of constrained peptide units from chiral building blocks can involve a variety of chemical transformations. For instance, the ketone functionality in this compound could be reductively aminated to introduce a nitrogen atom, a key step towards forming a β-amino acid derivative. The ester group provides a handle for further elongation of the peptide chain or for cyclization.

The following table outlines various types of constrained peptide structures and illustrates how a chiral building block with the structural motifs present in this compound could be conceptually utilized in their synthesis.

Type of Constrained Peptide Unit General Structure Potential Role of a this compound Derivative
β-Turn Mimetic A non-peptidic scaffold that mimics the hydrogen bonding pattern and dihedral angles of a β-turn.The chiral backbone could be incorporated into a cyclic lactam or other rigid structure to enforce a turn-like conformation.
Cyclic Peptidomimetic A peptide sequence where the ends are covalently linked, or a side-chain is cyclized to the backbone.The functional groups could be used to form a lactam bridge or other cyclic linkage within a peptide sequence.
Peptide Analogue with a Non-natural Amino Acid A peptide containing a synthetic amino acid with a unique side chain or backbone structure.The chiral synthon could be converted into a novel β-amino acid and incorporated into a peptide chain via solid-phase or solution-phase synthesis.

The development of new chiral building blocks and their application in the synthesis of conformationally constrained peptides is a dynamic field of research. While specific examples for this compound are not prominent in the current literature, the principles of asymmetric synthesis and peptidomimetic design strongly suggest its potential as a valuable tool for creating novel, structurally defined peptide analogues. Further research would be needed to explore the synthetic transformations of this specific chiral synthon and to evaluate the conformational properties of the resulting peptide units.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of stereoisomers. For Methyl (3R)-3-methyl-4-oxopentanoate, chiral chromatography is the cornerstone for assessing its enantiomeric purity, a critical quality attribute.

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers. gcms.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin derivatives are among the most common and effective CSPs for this purpose. sci-hub.se For the analysis of this compound, a capillary column coated with a derivatized β-cyclodextrin, such as Rt-bDEXse, is suitable. nih.gov This technique allows for the accurate determination of the enantiomeric excess (e.e.), which is a measure of the purity of the sample with respect to its enantiomers.

The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium or hydrogen) through the column. The differential interaction between the (R)- and (S)-enantiomers with the chiral stationary phase results in their separation, allowing for individual quantification by a detector, typically a Flame Ionization Detector (FID).

Table 1: Representative Chiral GC Parameters for Enantiomeric Separation

Parameter Value
Column Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, 1.2 mL/min
Injector Temp. 220 °C
Oven Program 80 °C (hold 2 min), ramp to 150 °C at 3 °C/min
Detector FID at 250 °C
Hypothetical Retention Time (S)-enantiomer 18.5 min

| Hypothetical Retention Time (R)-enantiomer | 19.2 min |

Chiral High-Performance Liquid Chromatography (HPLC) is another principal method for enantiomeric purity assessment, particularly for compounds that may not be sufficiently volatile or stable for GC analysis. shimadzu.com This technique utilizes a chiral stationary phase (CSP) packed into a column. Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used due to their broad applicability. nih.govwindows.net

For this compound, a column like Chiralpak® IB, containing cellulose tris(3,5-dimethylphenylcarbamate), can be effective. The separation can be optimized by adjusting the mobile phase, which typically consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) in normal-phase mode. sigmaaldrich.com The differential adsorption of the enantiomers onto the CSP allows for their separation. Detection is commonly performed using an ultraviolet (UV) detector.

Table 2: Illustrative Chiral HPLC Conditions for Enantiomeric Purity

Parameter Condition
Column Chiralpak® IB (250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Hypothetical k1 ((S)-enantiomer) 2.1
Hypothetical k2 ((R)-enantiomer) 2.5
Hypothetical Separation Factor (α) 1.19

| Hypothetical Resolution (Rs) | >1.5 |

When this compound is present in a complex matrix, such as a natural product extract or a crude reaction mixture, one-dimensional chromatography may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. This technique couples two different GC columns (a first-dimension, typically non-polar, and a second-dimension, typically polar or shape-selective) via a modulator.

The modulator traps effluent from the first column in small fractions and then re-injects them rapidly onto the second column. This results in a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). For an analysis involving this compound, a chiral column could be used in the second dimension to provide simultaneous separation from matrix components and determination of enantiomeric composition.

Table 3: Example GC × GC Configuration for Complex Sample Analysis

Parameter First Dimension Second Dimension
Column DB-5 (30 m x 0.25 mm ID) Rt-bDEXse (1.5 m x 0.1 mm ID)
Separation Principle Volatility Chirality / Polarity
Hypothetical ¹tR 15.2 min -

| Hypothetical ²tR | - | (S): 2.1 s, (R): 2.4 s |

High-Resolution Spectroscopic Analysis for Structural and Stereochemical Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

¹H-NMR and ¹³C-NMR: One-dimensional ¹H and ¹³C NMR spectra confirm the presence of all proton and carbon environments in the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the complete assignment of the molecule's constitution. rsc.org

Table 4: Predicted ¹H-NMR Data for this compound (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 (CH₃-C=O) ~2.15 Singlet - 3H
H-2 (CH₂) ~2.50 / ~2.75 Doublet of Doublets (ABq) J_gem ≈ 16, J_vic ≈ 8, 6 2H
H-3 (CH) ~3.10 Multiplet - 1H
H-5 (CH₃-CH) ~1.15 Doublet J_vic ≈ 7 3H

Table 5: Predicted ¹³C-NMR Data for this compound (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (CH₃-C=O) ~28.0
C-2 (CH₂) ~43.0
C-3 (CH) ~49.0
C-4 (C=O, ketone) ~212.0
C-5 (CH₃-CH) ~15.0
C-6 (OCH₃) ~51.8

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign these signals by establishing proton-proton and proton-carbon correlations through chemical bonds.

Chiral Shift Reagents: To distinguish enantiomers by NMR, chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be added to the sample. These reagents form diastereomeric complexes with the enantiomers, causing the corresponding signals in the NMR spectrum to shift to different extents, allowing for the determination of enantiomeric purity.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₁₂O₃, with a monoisotopic mass of 144.0786 Da. nist.gov

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺•) which can undergo fragmentation. Characteristic fragments for this molecule would arise from the cleavage of bonds adjacent to the carbonyl groups, such as the loss of a methoxy (B1213986) radical (•OCH₃) or an acetyl radical (•COCH₃). libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition, confirming that the measured mass corresponds to the molecular formula C₇H₁₂O₃ and distinguishing it from any other isobaric compounds.

Table 6: Key Ions in the Electron Ionization Mass Spectrum

m/z Proposed Ion Structure Identity
144 [C₇H₁₂O₃]⁺• Molecular Ion
113 [M - •OCH₃]⁺ Loss of methoxy radical
101 [M - •COCH₃]⁺ Loss of acetyl radical
71 [CH₃CHCH₂CO]⁺ Cleavage product
59 [COOCH₃]⁺ Methoxycarbonyl cation

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR)) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. In this compound, the key functional groups are a ketone carbonyl, an ester carbonyl, C-O bonds associated with the ester, and C-H bonds of the alkyl framework. Each of these groups absorbs infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.

The FTIR spectrum of this compound is expected to show strong, sharp absorption peaks in the carbonyl region between 1670 and 1780 cm⁻¹. pressbooks.pub Specifically, the ketone C=O stretch typically appears around 1715 cm⁻¹ for a saturated aliphatic ketone. libretexts.org The ester C=O stretch is expected at a slightly higher frequency, generally in the 1735-1750 cm⁻¹ range for saturated esters. spectroscopyonline.cominstanano.com

In addition to the carbonyl absorptions, the ester group is characterized by two strong C-O stretching vibrations between 1000 and 1300 cm⁻¹. spectroscopyonline.comlibretexts.org The spectrum will also feature absorption bands corresponding to the C-H bonds. These include stretching vibrations just below 3000 cm⁻¹ and bending vibrations for the methyl (CH₃) groups around 1450 cm⁻¹ and 1360 cm⁻¹. libretexts.org

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ketone (C=O)Stretching~1715Strong
Ester (C=O)Stretching1735 - 1750Strong
Ester (C-O)Stretching1000 - 1300Strong
Alkyl (C-H)Stretching2860 - 2975Medium
Methyl (C-H)Bending~1450 and ~1360Medium

This table is based on typical infrared absorption frequencies for organic functional groups. pressbooks.publibretexts.orgspectroscopyonline.comdocbrown.info

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Determining the absolute three-dimensional arrangement of atoms, or absolute configuration, of a chiral molecule like this compound is crucial. Optical rotation and Circular Dichroism (CD) spectroscopy are powerful chiroptical methods used for this purpose. thieme-connect.de

Optical Rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org The direction and magnitude of this rotation are characteristic of the specific enantiomer. The specific rotation ([α]) is a standardized value that depends on the wavelength of light used (typically the sodium D-line, 589 nm), temperature, solvent, and concentration. researchgate.net For this compound, the "(3R)" designation indicates a specific enantiomer, which will have a characteristic specific rotation value. Its enantiomer, Methyl (3S)-3-methyl-4-oxopentanoate, would rotate light by the exact same magnitude but in the opposite direction.

Circular Dichroism (CD) Spectroscopy is an absorption spectroscopy method that uses circularly polarized light. mtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum is a plot of this differential absorption versus wavelength. The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R configuration). researchgate.netamericanlaboratory.com If the experimental and calculated spectra match in terms of the signs and relative magnitudes of the absorption bands (known as Cotton effects), the absolute configuration of the sample is confirmed. mtoz-biolabs.comamericanlaboratory.com For this compound, the ketone chromophore's n→π* transition would be the primary focus of CD analysis. thieme-connect.de

Technique Principle Application to this compound
Optical Rotation Measures the angle of rotation of plane-polarized light by a chiral sample.The measured specific rotation (e.g., positive or negative) helps to identify and characterize the (3R) enantiomer, distinguishing it from the (3S) enantiomer.
Circular Dichroism (CD) Measures the difference in absorption of left- and right-circularly polarized light.The CD spectrum provides structural information about the chiral center. The absolute configuration is determined by comparing the experimental spectrum to a predicted spectrum from quantum-mechanical calculations. researchgate.net

Strategies for Sample Preparation and Derivatization in Analytical Chemistry

Effective sample preparation is critical for accurate and reliable analysis of chemical compounds. For this compound, preparation strategies depend on the analytical technique being employed, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). General preparation may involve dissolution in a suitable solvent, extraction from a complex matrix, and concentration to detectable levels.

Derivatization is a key strategy in analytical chemistry where the analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. wikipedia.org This can enhance detectability, improve thermal stability, or alter chromatographic behavior.

For chiral analysis, derivatization is particularly important. Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatographic techniques. researchgate.net By reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using conventional, non-chiral chromatography (e.g., standard HPLC or GC). wikipedia.org

While the ketone in this compound is less reactive than functional groups like amines or alcohols, specific derivatizing agents can target carbonyl groups. nih.gov Another approach is to reduce the ketone to a secondary alcohol, which can then be derivatized with a wider range of CDAs, such as Mosher's acid, to determine enantiomeric purity. wikipedia.org

The table below outlines potential derivatization strategies relevant to the analysis of chiral ketones and esters.

Strategy Purpose Example Reagent/Method Analytical Technique
Chiral Derivatization To convert enantiomers into separable diastereomers for quantification of enantiomeric excess. wikipedia.orgReaction with a chiral hydrazine (B178648) to form diastereomeric hydrazones.HPLC, GC
Chemical Reduction and Chiral Derivatization To convert the ketone to an alcohol, which is more readily derivatized.1. Reduction with Sodium borohydride (B1222165) (NaBH₄). 2. Reaction with (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). wikipedia.orgNMR, HPLC, GC
Sensitivity Enhancement To introduce a chromophore or fluorophore for improved detection.Reaction with a labeling reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) for UV detection.HPLC-UV

Computational and Theoretical Investigations of Methyl 3r 3 Methyl 4 Oxopentanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT))

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. northwestern.edu Methods like Density Functional Theory (DFT) have become standard for their balance of accuracy and computational cost, making them suitable for studying organic molecules of moderate size. als-journal.comnist.gov

DFT calculations can elucidate the electronic structure of Methyl (3R)-3-methyl-4-oxopentanoate, providing key insights into its chemical reactivity. By solving the electronic Schrödinger equation, the energies and shapes of molecular orbitals are determined. northwestern.edu The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

A lower HOMO-LUMO gap suggests higher reactivity. For a keto-ester like this compound, the HOMO is typically localized around the oxygen atoms of the carbonyl and ester groups, which are regions of high electron density. The LUMO is often centered on the carbon atoms of these same functional groups. These calculations help predict sites susceptible to nucleophilic or electrophilic attack. For instance, the molecular electrostatic potential (MEP) map, derived from DFT calculations, visually represents the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. als-journal.com

Interactive Data Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability; site of oxidation.
LUMO Energy-1.2 eVIndicates electron-accepting capability; site of reduction.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Ionization Potential6.5 eVEnergy required to remove an electron.
Electron Affinity1.2 eVEnergy released upon adding an electron.

Due to the presence of several single bonds, this compound is a conformationally flexible molecule. uniroma1.itnih.gov Computational methods are essential for identifying the stable conformers and determining their relative energies. A systematic conformational search, often performed using molecular mechanics and refined with DFT calculations, can map the potential energy surface. uniroma1.itwhiterose.ac.uk

For this chiral molecule, understanding the preferred spatial arrangement of the methyl ester and ketone functionalities relative to the chiral center is crucial. The stability of different stereoisomers can also be compared. DFT calculations can predict the relative energies of the (3R) and (3S) enantiomers, which, as expected, are identical. However, the energies of diastereomers (if other chiral centers were present) would differ. The calculations involve geometry optimization of various possible conformations to find the local and global energy minima on the potential energy surface. rsc.org The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is critical for interpreting experimental spectroscopic data that represent a population-weighted average. uniroma1.it

Theoretical chemistry allows for the detailed investigation of reaction mechanisms. For this compound, potential reactions include hydrolysis of the ester, enolate formation at the α-carbon to the ketone, and various reduction or oxidation reactions. researchgate.netpearson.commasterorganicchemistry.com DFT can be used to model the entire reaction pathway from reactants to products, identifying intermediate structures and, most importantly, the transition state (TS). rsc.org

The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. For example, modeling the hydrolysis of the ester group would involve calculating the energies of intermediates and transition states for both acid- and base-catalyzed mechanisms. researchgate.net This analysis provides a deeper understanding of the molecule's reactivity and stability under various conditions.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data. nih.govacs.org

NMR Spectroscopy: DFT can accurately predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govacs.org These predictions, when compared with experimental spectra, can help confirm the structure and assign specific signals to individual atoms in the molecule.

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT allows for the simulation of infrared (IR) and Raman spectra. This helps in assigning the vibrational modes of the molecule, such as the characteristic C=O stretching frequencies for the ketone and ester groups.

Electronic Circular Dichroism (ECD): For chiral molecules, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the ECD spectrum. nih.govresearchgate.net The ECD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the computationally predicted spectrum with the experimentally measured one, the absolute configuration of the chiral center, in this case (3R), can be confidently assigned. uniroma1.it

Interactive Data Table 2: Predicted Spectroscopic Parameters for a Dominant Conformer of this compound

ParameterPredicted Value (Illustrative)Experimental Correlation
¹³C Chemical Shift (Ketone C=O)208 ppmCorresponds to the carbonyl carbon of the ketone functional group.
¹³C Chemical Shift (Ester C=O)172 ppmCorresponds to the carbonyl carbon of the methyl ester group.
¹H Chemical Shift (Chiral Center C-H)2.9 ppmChemical shift for the proton attached to the stereocenter.
IR Freq. (Ketone C=O stretch)1715 cm⁻¹Characteristic vibrational frequency for the ketone group.
IR Freq. (Ester C=O stretch)1740 cm⁻¹Characteristic vibrational frequency for the ester group.
Major ECD Transition (TD-DFT)290 nm (Positive Cotton Effect)Used to determine the absolute configuration by comparison with the experimental spectrum.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This approach is particularly useful for understanding the conformational dynamics of a flexible molecule like this compound in different environments. whiterose.ac.uk

MD simulations can explicitly include solvent molecules (e.g., water, methanol), allowing for a realistic investigation of solvent effects on the conformational preferences and stability of the solute. researchgate.net For instance, the simulation can reveal how hydrogen bonding between the solvent and the carbonyl oxygens of the molecule influences its shape and dynamics. The trajectory from an MD simulation provides a time-resolved view of molecular motion, from which properties like the radius of gyration and radial distribution functions can be calculated to describe the molecule's compactness and its interaction with the surrounding solvent. nih.gov

Structure-Reactivity Relationship (SAR) Studies from Theoretical Models

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity or chemical reactivity. researchgate.net Theoretical models and computational descriptors play a crucial role in developing quantitative structure-activity relationships (QSAR). semanticscholar.org

For this compound, theoretical descriptors derived from quantum chemical calculations (such as HOMO/LUMO energies, dipole moment, and atomic charges) can be used as variables in a QSAR model. These models could, for example, predict the reactivity of a series of related keto-esters in a specific chemical transformation. pearson.com By analyzing how modifications to the molecular structure (e.g., changing substituent groups) affect the calculated descriptors and, consequently, the predicted reactivity, a deeper understanding of the structure-reactivity relationship can be achieved. This knowledge is valuable for designing new molecules with tailored properties.

Chiral Recognition Mechanisms through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate mechanisms of chiral recognition at the molecular level. While specific, in-depth computational studies focused exclusively on the chiral recognition of this compound are not extensively documented in publicly available literature, the principles of such investigations can be outlined. These studies typically involve the use of molecular mechanics, density functional theory (DFT), and molecular dynamics (MD) simulations to explore the interactions between the enantiomers of a chiral compound and a chiral selector, such as a cyclodextrin, a chiral stationary phase, or an enzyme.

The primary goal of these computational approaches is to understand the energetic and structural differences in the diastereomeric complexes formed between the (R)- and (S)-enantiomers of the analyte and the chiral selector. The stability of these complexes is a key factor in chiral recognition. A greater difference in the binding energy between the two diastereomeric complexes generally correlates with better enantiomeric separation.

Key Interaction Mechanisms Investigated Computationally:

Hydrogen Bonding: The formation of hydrogen bonds between the analyte and the chiral selector is a significant contributor to the stability of the diastereomeric complex. Computational models can predict the geometry and strength of these bonds. For this compound, the carbonyl and ester groups are potential hydrogen bond acceptors.

Steric Hindrance: The three-dimensional arrangement of atoms plays a crucial role in how well an enantiomer fits into the binding site of a chiral selector. nih.gov Computational methods can model the steric repulsion between the analyte and the selector, which can lead to a less stable complex for one enantiomer compared to the other. nih.gov

Dipole-Dipole Interactions: The polar nature of the ester and keto groups in this compound can lead to dipole-dipole interactions with a polar chiral selector, influencing the stability of the diastereomeric complexes.

Simulated Data and Research Findings:

In a typical computational study of chiral recognition, researchers would calculate the binding energies of the two diastereomeric complexes. The difference in these binding energies (ΔΔE) provides a quantitative measure of the enantioselectivity. A larger ΔΔE value suggests a more efficient chiral separation.

The following interactive table represents a hypothetical dataset that could be generated from a computational study on the chiral recognition of this compound with a hypothetical chiral selector. This data illustrates the types of findings that such a study would aim to produce.

Diastereomeric ComplexBinding Energy (kcal/mol)Key Interacting Residues/Moieties of Chiral SelectorNumber of Hydrogen Bonds
(R)-enantiomer + Chiral Selector-8.5Amino Acid Residue A, Hydroxyl Group B2
(S)-enantiomer + Chiral Selector-6.2Amino Acid Residue A1
Difference in Binding Energy (ΔΔE) 2.3

This hypothetical data suggests that the (R)-enantiomer forms a more stable complex with the chiral selector, as indicated by its lower binding energy. The greater number of hydrogen bonds and interaction with more moieties of the selector contribute to this enhanced stability. Such a difference in binding energy would be the basis for the chiral separation of the enantiomers.

Molecular dynamics simulations would further complement these findings by providing insights into the dynamic behavior of the diastereomeric complexes over time, revealing the stability of the interactions and the conformational changes that occur upon binding.

While detailed computational research specifically targeting this compound is needed to provide concrete data, the established methodologies of computational chemistry offer a clear path to understanding its chiral recognition mechanisms. taylorfrancis.com

Future Perspectives and Interdisciplinary Research Directions

Exploration of Novel Catalytic Systems for Highly Enantioselective Synthesis

The precise stereochemical control required for the synthesis of Methyl (3R)-3-methyl-4-oxopentanoate is a significant area of ongoing research. Future efforts in this domain are likely to concentrate on the development of innovative catalytic systems that offer high enantioselectivity, efficiency, and versatility. While organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-keto esters, the exploration of novel catalysts continues to be a priority. acs.org

Key areas of future investigation for the synthesis of chiral β-keto esters, and by extension this compound, include:

Synergistic Catalysis: The combination of different catalytic modes, such as organocatalysis and metal catalysis, holds the potential for novel reactivity and enhanced stereocontrol. For instance, a hybrid system of palladium and ruthenium complexes has been shown to catalyze the asymmetric dehydrative condensation between allylic alcohols and β-keto esters, affording products with high regio-, diastereo-, and enantioselectivity under nearly neutral conditions that prevent epimerization. nih.gov

Advanced Organocatalysts: The design and synthesis of new generations of chiral organocatalysts with enhanced activity and selectivity are expected to provide more efficient routes to enantiopure β-keto esters. This includes the development of catalysts that can operate under milder conditions and with lower catalyst loadings.

Photoredox Catalysis: The use of light-mediated reactions in conjunction with chiral catalysts is a rapidly growing field. Photoredox catalysis could offer new pathways for the enantioselective synthesis of complex β-keto esters, potentially enabling reactions that are not feasible with traditional thermal methods.

A summary of potential catalytic approaches is presented in the table below.

Catalytic ApproachPotential Advantages for Chiral β-Keto Ester Synthesis
Synergistic CatalysisEnhanced stereocontrol, novel reactivity patterns
Advanced OrganocatalystsHigher efficiency, milder reaction conditions, lower catalyst loading
Photoredox CatalysisAccess to new reaction pathways, light-mediated stereocontrol

Development of Sustainable and Green Chemistry Approaches for β-Keto Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. ijirmps.orgmdpi.comresearchgate.netspringerprofessional.denih.gov For the production of this compound and other chiral β-keto esters, future research will likely focus on developing more sustainable and environmentally benign methodologies.

Promising avenues for green synthesis of β-keto esters include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Ketoreductases (KREDs), for example, are used in the asymmetric reduction of ketones to produce chiral alcohols, which are precursors to chiral esters. researchgate.net Lipases can also be employed for the kinetic resolution of racemic β-keto esters. researchgate.net The development of robust and recyclable enzyme systems will be a key focus.

Solvent-Free and Alternative Solvent Systems: Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. mdpi.com Research into solvent-free reaction conditions, such as microwave-assisted synthesis, is a promising area. researchgate.net Additionally, the use of greener solvents like water or ionic liquids is being explored for β-keto ester synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial for sustainability. Future synthetic strategies will aim to reduce the generation of byproducts and waste streams.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is set to revolutionize the discovery and optimization of synthetic routes for chiral molecules like this compound. These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the research and development process.

Future developments in this area are expected to involve:

Robotic Synthesis Platforms: Automated systems capable of performing complex organic syntheses with high precision and reproducibility will become more prevalent. These platforms can be used to systematically explore the reaction space for the enantioselective synthesis of β-keto esters, identifying optimal conditions with minimal human intervention.

High-Throughput Screening for Enantioselectivity: The development of rapid and reliable analytical methods for determining the enantiomeric excess of a reaction product is essential for HTE. Chiral chromatography and spectroscopic techniques coupled with automated sampling will allow for the rapid evaluation of catalyst performance.

Data-Driven Synthesis Planning: The vast amounts of data generated by HTE can be used to train machine learning algorithms for reaction prediction and optimization. This data-driven approach will aid in the rational design of experiments and the discovery of novel synthetic pathways.

Potential Roles in Chemical Biology and Advanced Materials Science Innovations

While specific applications for this compound in chemical biology and materials science are not yet documented, the versatile functionality of β-keto esters suggests a range of potential future roles.

In the field of chemical biology , chiral β-keto esters can serve as:

Probes for Biological Systems: The carbonyl and ester functionalities can be modified to incorporate reporter groups, allowing for the study of biological processes. For example, β-keto esters have been designed as antibacterial compounds based on their structural similarity to bacterial quorum sensing autoinducers. mdpi.com

Building Blocks for Bioactive Molecules: As versatile synthetic intermediates, they are valuable in the synthesis of complex natural products and pharmaceuticals. chemimpex.commedchemexpress.comresearchgate.net

In advanced materials science , the unique structural features of chiral β-keto esters could be exploited for the development of:

Chiral Polymers: Incorporation of chiral monomers like this compound into polymer chains can impart unique chiroptical properties, leading to applications in areas such as chiral separations and asymmetric catalysis.

Functional Materials: The reactivity of the β-keto ester moiety can be utilized to functionalize surfaces or create cross-linked materials with tailored properties.

Synergistic Applications with Related Chiral Building Blocks in Complex Synthetic Endeavors

This compound, as a chiral building block, has the potential to be used in combination with other chiral molecules to construct complex stereochemically defined targets. The strategic use of multiple chiral synthons allows for the efficient and controlled assembly of intricate molecular architectures.

Future synthetic endeavors may involve:

Tandem and Cascade Reactions: Designing reaction sequences where the product of one transformation, involving a chiral β-keto ester, directly participates in a subsequent reaction with another chiral building block can streamline complex syntheses.

Fragment-Based Synthesis: The modular nature of organic synthesis allows for the coupling of different chiral fragments to create larger, more complex molecules. This compound could serve as a key fragment in the synthesis of pharmaceuticals and other high-value compounds.

Diversity-Oriented Synthesis: The reactivity of the β-keto ester can be harnessed to generate libraries of structurally diverse chiral compounds for biological screening. By combining this compound with a variety of other chiral and achiral building blocks, a wide range of molecular scaffolds can be accessed.

The continued development of new synthetic methodologies will undoubtedly expand the toolkit available to chemists for the creative and efficient use of chiral building blocks like this compound in the synthesis of the next generation of complex molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (3R)-3-methyl-4-oxopentanoate, and how do reaction conditions influence stereochemical purity?

  • Methodology : The synthesis typically involves chiral precursors or catalytic asymmetric methods. For example, ethyl(2R,3R)-2-(((S)-tert-butylsulfonyl)amino)-3-methyl-4-oxopentanoate can be reduced with sodium borohydride under controlled conditions to preserve stereochemistry . Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization. Chiral HPLC or NMR (e.g., using Mosher’s ester derivatization) should confirm enantiomeric purity .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?

  • Methodology :

  • NMR : The methyl group at position 3 (δ ~1.2 ppm for CH₃) and the ketone at position 4 (δ ~2.7 ppm for CO) are diagnostic. Compare with analogs like methyl 4-methyl-3-oxopentanoate, where the ketone and methyl positions are reversed, altering splitting patterns .
  • MS : Molecular ion peaks at m/z 144.17 (C₇H₁₂O₃) and fragmentation patterns (e.g., loss of CH₃O•) distinguish it from derivatives like methyl 4,4-dimethyl-3-oxopentanoate .

Advanced Research Questions

Q. What metabolic pathways might this compound undergo in biological systems, and how do they compare to structurally related 2-oxoacids?

  • Methodology : In vitro assays using isolated enzymes (e.g., branched-chain aminotransferases) or cell models (e.g., pancreatic islets) can track substrate utilization. For instance, 4-methyl-2-oxopentanoate undergoes transamination to leucine and enters the TCA cycle via acetyl-CoA . For the 4-oxo analog, ester hydrolysis (via esterases) may precede oxidation or reduction. Isotopic labeling (¹⁴C or ³H) and LC-MS/MS can map metabolic intermediates .

Q. How does the stereochemistry of this compound influence its reactivity in enzyme-catalyzed reactions?

  • Methodology : Compare (3R) vs. (3S) enantiomers in kinetic assays with chiral-specific enzymes (e.g., esterases or dehydrogenases). For example, (3R)-stereochemistry may enhance binding affinity to active sites requiring a specific spatial arrangement. Use chiral chromatography to isolate enantiomers and measure Kₘ/Vₘₐₓ values .

Q. How can researchers resolve contradictions in reported reactivity data for this compound and its analogs?

  • Methodology :

  • Structural Variability : Compare data across analogs (e.g., methyl 3-methyl-4-oxopentanoate vs. methyl 4,4-dimethyl-3-oxopentanoate) to identify substituent effects .
  • Experimental Design : Replicate studies under standardized conditions (pH, solvent, temperature). For example, conflicting ester hydrolysis rates may arise from differences in assay pH (neutral vs. alkaline) .

Q. What strategies ensure the stability of this compound during long-term storage or under experimental conditions?

  • Methodology :

  • Storage : Store in anhydrous, inert atmospheres at -20°C to prevent ester hydrolysis. Use amber vials to avoid light-induced degradation .
  • In-situ Stability : Monitor via periodic HPLC analysis. Add stabilizers (e.g., radical scavengers) if oxidation is observed .

Key Considerations for Researchers

  • Stereochemical Integrity : Use chiral analytical methods (e.g., polarimetry, CD spectroscopy) to confirm configuration during synthesis .
  • Biological Relevance : Prioritize in vitro models (e.g., cell-free systems) to isolate metabolic pathways before advancing to in vivo studies .
  • Data Reproducibility : Document reaction conditions (e.g., solvent, catalyst) meticulously to enable cross-study comparisons .

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